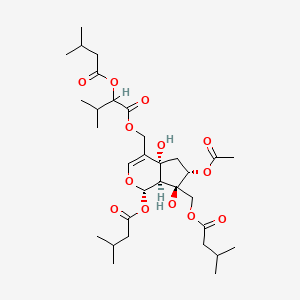

Jatamanvaltrate B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Jatamanvaltrate B is a bioactive compound isolated from the roots and rhizomes of Valeriana jatamansi, a medicinal herb commonly known as Indian Valerian. This compound belongs to the class of iridoids, which are known for their diverse pharmacological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the field of oncology due to its cytotoxic effects on cancer cells .

科学研究应用

Chemistry: It serves as a model compound for studying iridoid biosynthesis and chemical transformations.

Biology: The compound exhibits significant cytotoxicity against various cancer cell lines, making it a potential candidate for anticancer drug development.

Medicine: Jatamanvaltrate B has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and neuroprotective effects.

Industry: The compound is used in the formulation of herbal medicines and supplements due to its therapeutic properties

作用机制

Target of Action

Jatamanvaltrate B, a compound isolated from the medicinal herb Valeriana jatamansi, has been found to exhibit cytotoxic activity against various cancer cells, including A549, PC-3M, HCT-8, and Bel7402 . It also demonstrated antibacterial activity against Staphylococcus aureus .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. It has been found to induce cell cycle arrest, apoptosis, and autophagy in human breast cancer cells . The compound reduces the expression of p-Akt (Ser 473), cyclin B1, and caspase 8, while increasing the expression of p21, p-cdc2, cleaved-caspase 3, cleaved-caspase 7, and poly (ADP-ribose) polymerase (PARP) .

Biochemical Pathways

The compound affects several biochemical pathways. It induces apoptosis, a process of programmed cell death, in cancer cells . This is achieved by causing oxidative stress, which leads to an imbalance between anti-apoptotic proteins (Bcl-2 and Bcl-XL) and pro-apoptotic proteins (Bax, Bak, and Bid) . This imbalance results in the formation of heterodimers in the outer membrane of the mitochondria, allowing apoptogenic factors to exit the cytosol .

Pharmacokinetics

The compound’s cytotoxic activity against various cancer cells suggests that it may have good bioavailability .

Result of Action

The action of this compound results in significant anti-cancer activity, especially in human breast cancer cells . It induces cell cycle arrest at the G2/M stage and apoptosis in MDA-MB-231 and MCF-7 cells . In addition, it inhibits cell migration through the down-regulation of MMP-9 and MMP-2 expression .

生化分析

Biochemical Properties

Jatamanvaltrate B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the apoptotic pathways, such as caspases, which are crucial for programmed cell death . Additionally, it affects the activity of proteins involved in cell cycle regulation, such as Cyclin B1 and cdc2 . These interactions highlight the compound’s potential in modulating cellular processes and therapeutic applications.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis by increasing the expression of apoptotic proteins such as PARP, Caspase 3, Caspase 8, and Caspase 9 . These effects underscore the compound’s potential in cancer therapy and its ability to regulate critical cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to and activates caspases, leading to the cleavage of key cellular proteins and the initiation of apoptosis . Additionally, this compound inhibits the activity of Cyclin B1 and cdc2, resulting in cell cycle arrest . These molecular interactions provide insights into the compound’s therapeutic potential and its role in modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its bioactivity over extended periods, making it a viable candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits as well as potential toxic or adverse effects . For instance, in breast cancer models, higher doses of this compound result in more pronounced inhibition of tumor growth and increased apoptosis . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, contributing to its therapeutic effects . For example, this compound affects the activity of enzymes involved in the apoptotic pathways, leading to changes in metabolite levels and cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic processes and its role in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its bioactivity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound is efficiently transported to target tissues, where it exerts its therapeutic effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound localizes to the mitochondria, where it interacts with key proteins involved in apoptosis . This subcellular localization is critical for the compound’s bioactivity and therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Jatamanvaltrate B involves several steps, starting from the extraction of the roots and rhizomes of Valeriana jatamansi. The extraction process typically employs solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound. Additionally, the cultivation of Valeriana jatamansi under controlled conditions helps in maintaining a consistent supply of the raw material .

化学反应分析

Types of Reactions: Jatamanvaltrate B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The addition of hydrogen or removal of oxygen results in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens like chlorine or bromine, and alkylating agents like methyl iodide, are frequently employed.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

相似化合物的比较

- Jatamanvaltrate P

- Valtrate

- Jatamanvaltrate Q

- Jatamanvaltrate K

属性

IUPAC Name |

[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3/t23-,27?,28-,30-,31-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCCPUWSKJGJNH-ZTJXRXMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OC[C@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,4S,6S,7S,8R)-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol](/img/structure/B1162141.png)